molecular formula C16H21N7O2 B2597572 Salor-int l217905-1ea CAS No. 476482-25-4

Salor-int l217905-1ea

Cat. No.: B2597572
CAS No.: 476482-25-4
M. Wt: 343.391
InChI Key: FAOPOJIKSYTPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salor-int l217905-1ea is a chemical compound with the CAS number 476482-25-4. It is primarily used for experimental and research purposes. The compound’s structure, molecular formula, and other physical properties are documented and can be found in various chemical databases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes and reaction conditions for Salor-int l217905-1ea are detailed in chemical literature. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by specific reaction conditions to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes.

Chemical Reactions Analysis

Types of Reactions: Salor-int l217905-1ea undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Scientific Research Applications

Salor-int l217905-1ea has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, the compound is used to investigate biological pathways and potential therapeutic targets. Additionally, it has applications in industry for developing new materials and chemical processes .

Mechanism of Action

The mechanism of action of Salor-int l217905-1ea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Salor-int l217905-1ea include Salor-int l217921-1ea and Salor-int l215007-1ea. These compounds share structural similarities and may have comparable properties and applications .

Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for particular research applications. Its distinct reactivity and interaction with molecular targets set it apart from other similar compounds .

Properties

IUPAC Name

8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2/c1-11(2)9-23-12-13(21(3)16(25)20-14(12)24)19-15(23)18-5-4-7-22-8-6-17-10-22/h6,8,10H,1,4-5,7,9H2,2-3H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOPOJIKSYTPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCCCN3C=CN=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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